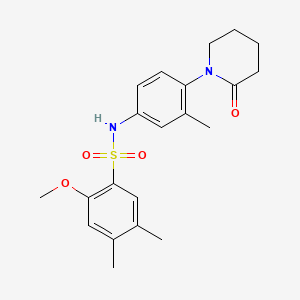
2-Amino-4-fluoro-5-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-4-fluoro-5-(trifluoromethyl)phenol” is an organic fluorinated building block . It has a molecular weight of 180.10 and its linear formula is FC6H3(CF3)OH . The compound appears as a clear colorless to orange liquid .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-fluoro-5-(trifluoromethyl)phenol” consists of a phenol group with fluorine and trifluoromethyl substituents .Physical And Chemical Properties Analysis
“2-Amino-4-fluoro-5-(trifluoromethyl)phenol” is a liquid at room temperature with a density of 1.436 g/mL at 25 °C . It has a boiling point of 146 °C .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
Fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes for measuring intracellular pH, showcasing negligible affinity for other physiological ions. These fluorinated analogs, like NEAP compounds, exhibit significant shifts in proton NMR, useful for biological imaging and diagnostics (Rhee, Levy, & London, 1995). Another study presents a fluorescent chemosensor for cobalt ions based on a ruthenium(II) tris(bipyridine)-multi-substituted phenol complex, displaying high selectivity and sensitivity (Li et al., 2006).
Materials Science
Research in materials science has led to the synthesis of highly fluorinated polyimides with great solubility, thermal stability, and optical transparency, useful for advanced materials applications (Tao et al., 2009). Another innovative application is the biocatalytic introduction of the trifluoromethyl group into unprotected phenols, highlighting a method for producing polyhydroxyalkanoates with fluorinated phenoxy side groups, which could lead to new materials with unique properties (Simon et al., 2016).
Pharmaceutical and Biological Applications
Fluorinated compounds have been explored for their potential in pharmaceutical applications. A study on fluorinated 7-amino-4-quinolone-3-carboxylic acids, known for their antibacterial properties and phototoxicity, investigated their photochemical behaviors in therapy (Fasani et al., 1999). Moreover, derivatives of 1,2,4-triazoles, including fluoro derivatives, have been synthesized and characterized for their potential as antibacterial agents, indicating the broad applicability of fluorinated compounds in medicinal chemistry (Shukla et al., 2014).
Antitumor Agents
The development of novel antitumor agents such as JPC-3210, a trifluoromethyl-substituted compound, has shown promising in vitro and in vivo efficacy against multidrug-resistant Plasmodium falciparum, indicating potential applications in malaria treatment and prevention (Chavchich et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins .
Mode of Action
The presence of the trifluoromethyl group (-cf3) can potentially enhance the compound’s interaction with its targets . The fluorine atoms in the -CF3 group can form strong hydrogen bonds with the target protein, thereby improving the compound’s potency .
Biochemical Pathways
Similar compounds have been reported to inhibit enzymes such as leucyl-trna synthetase , which plays a crucial role in protein synthesis.
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) can potentially influence these properties . For instance, the -CF3 group can enhance the lipophilicity of the compound, which may improve its absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol . For instance, the compound’s stability can be affected by temperature . Moreover, the compound’s action and efficacy can be influenced by its physicochemical environment, which can be affected by factors such as pH and the presence of other molecules .
Eigenschaften
IUPAC Name |
2-amino-4-fluoro-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYUTXNJABHCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

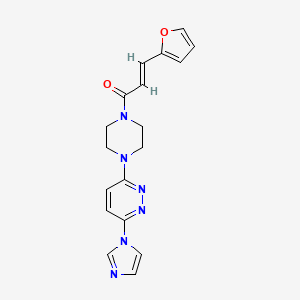
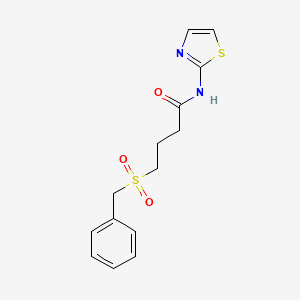
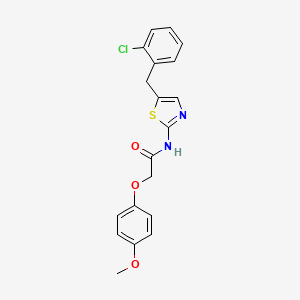


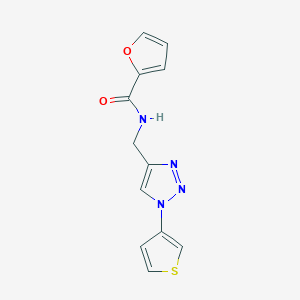

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
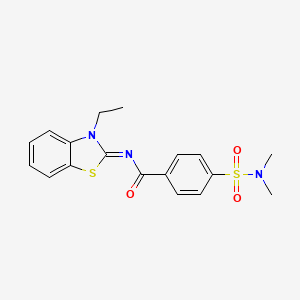
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)
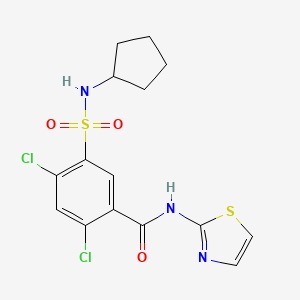
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)
